An In-depth Technical Guide to (S,R,S)-AHPC-PEG5-Boc: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-PEG5-Boc: A Core Component for Targeted Protein Degradation
(S,R,S)-AHPC-PEG5-Boc is a bifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides a comprehensive overview of its structure, synthesis, and application for researchers, scientists, and drug development professionals.
Core Concepts and Chemical Structure
(S,R,S)-AHPC-PEG5-Boc is an E3 ligase ligand-linker conjugate. It is comprised of three key components:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety is a potent ligand for the VHL E3 ubiquitin ligase. The VHL protein is a critical component of an E3 ubiquitin ligase complex that is frequently hijacked in PROTAC design.
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A Polyethylene Glycol (PEG) Spacer: A five-unit PEG linker (PEG5) provides the necessary length and flexibility to bridge the VHL E3 ligase and a target protein of interest (POI). The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the resulting PROTAC molecule.
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A Boc-Protected Amine: The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for the controlled and specific conjugation of a ligand for a target protein, typically through the formation of an amide bond after deprotection.
This modular design makes (S,R,S)-AHPC-PEG5-Boc a versatile tool for the synthesis of PROTACs aimed at degrading a wide range of proteins. One notable application is in the synthesis of the Cdc20 degrader, CP5V.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (S,R,S)-AHPC-PEG5-Boc is presented in the table below.
| Property | Value |
| Molecular Formula | C40H62N4O11S |
| Molecular Weight | 807.01 g/mol |
| Appearance | Solid |
| Purity | >95% |
| Storage Conditions | -20°C, stored under nitrogen |
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that function by inducing the selective intracellular degradation of target proteins. They achieve this by hijacking the cell's own ubiquitin-proteasome system.
The general mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-PEG5-Boc is as follows:
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Ternary Complex Formation: The PROTAC simultaneously binds to the target protein of interest (via its specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.
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Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
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PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional target protein molecules.
PROTAC Mechanism of Action
Application in the Development of a Cdc20 Degrader: CP5V
A significant application of (S,R,S)-AHPC-PEG5-Boc is in the synthesis of CP5V , a PROTAC that specifically targets the cell-division cycle protein 20 (Cdc20) for degradation.[1] Cdc20 is a crucial mitotic factor and its overexpression is linked to various cancers.
The degradation of Cdc20 by CP5V leads to mitotic inhibition and suppresses the proliferation of cancer cells.[2][3] This makes CP5V a promising therapeutic strategy for anti-mitotic therapy.[2]
CP5V-Mediated Cdc20 Degradation Pathway
Quantitative Data
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
Degradation Potency of CP5V (Cdc20 Degrader)
| Cell Line | Target Protein | DC50 (µM) |
| MCF-7 (Breast Cancer) | Cdc20 | ~1.6 |
| MDA-MB-231 (Breast Cancer) | Cdc20 | ~1.6 |
Data obtained from Western blot analysis after 10 hours of treatment.[2][4]
Comparative Degradation Data for other AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-771 | BET Proteins | CRPC cells | <1 | >90 |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1110 | Not specified |
Note: ARV-771 is synthesized using (S,R,S)-AHPC-Me, a related VHL ligand.
Experimental Protocols
Representative Synthesis of (S,R,S)-AHPC-PEG5-Boc
While a specific, detailed synthesis protocol for (S,R,S)-AHPC-PEG5-Boc is not publicly available, a representative synthesis can be proposed based on established methods for the synthesis of the VHL ligand and the conjugation of PEG linkers.
Representative Synthesis Workflow
Materials:
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(S,R,S)-AHPC hydrochloride
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Boc-NH-PEG5-COOH
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O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
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Dissolution: Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and Boc-NH-PEG5-COOH (1.1 equivalents) in anhydrous DMF.
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Activation and Coupling: To the solution, add DIPEA (3 equivalents) followed by HATU (1.2 equivalents).
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Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final product, (S,R,S)-AHPC-PEG5-Boc.
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Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Western Blot Analysis of Cdc20 Degradation
This protocol outlines the procedure to quantify the degradation of Cdc20 in cell lines treated with a PROTAC such as CP5V.
Materials:
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Cell line of interest (e.g., MCF-7, MDA-MB-231)
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CP5V (or other Cdc20-targeting PROTAC)
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-Cdc20 and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
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Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 10 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-Cdc20 antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the ECL substrate.
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Imaging and Analysis:
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Capture the chemiluminescent signal using an imaging system.
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Strip the membrane and re-probe with the loading control antibody.
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Quantify the band intensities using image analysis software. Normalize the Cdc20 band intensity to the loading control band intensity for each sample.
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Calculate the percentage of Cdc20 degradation relative to the vehicle control.
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Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
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Conclusion
(S,R,S)-AHPC-PEG5-Boc is a valuable and versatile chemical tool for the development of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a protected handle for conjugation, facilitates the synthesis of PROTACs for a diverse range of target proteins. The successful application of this building block in the creation of the Cdc20 degrader CP5V highlights its potential in the discovery of novel therapeutics for cancer and other diseases. This guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize (S,R,S)-AHPC-PEG5-Boc in their targeted protein degradation research.
